molecular formula C13H17NO2 B3383300 4-(3,3-Dimethylpyrrolidin-1-yl)benzoic acid CAS No. 406234-21-7

4-(3,3-Dimethylpyrrolidin-1-yl)benzoic acid

Cat. No.: B3383300
CAS No.: 406234-21-7
M. Wt: 219.28 g/mol
InChI Key: KFKIEJWFAOYELQ-UHFFFAOYSA-N
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Description

4-(3,3-Dimethylpyrrolidin-1-yl)benzoic acid is a benzoic acid derivative substituted with a 3,3-dimethylpyrrolidine ring at the para position. Its molecular formula is C₁₂H₁₅NO₂ (calculated based on ), and it features a rigid pyrrolidine ring with two methyl groups at the 3-position, enhancing steric bulk and influencing electronic properties. This compound is primarily utilized in medicinal chemistry as a precursor for drug development, particularly in designing molecules targeting enzymes or receptors requiring aromatic carboxylic acid motifs.

Properties

IUPAC Name

4-(3,3-dimethylpyrrolidin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-13(2)7-8-14(9-13)11-5-3-10(4-6-11)12(15)16/h3-6H,7-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKIEJWFAOYELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406234-21-7
Record name 4-(3,3-dimethylpyrrolidin-1-yl)benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Dimethylpyrrolidin-1-yl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 3,3-dimethylpyrrolidine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction . The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Carboxyl Group Reactions

The carboxylic acid moiety undergoes typical transformations observed in benzoic acid derivatives, with modifications influenced by steric and electronic effects from the dimethylpyrrolidine group.

Reaction TypeConditionsProductNotesSources
Esterification Methanol, H₂SO₄, refluxMethyl 4-(3,3-dimethylpyrrolidin-1-yl)benzoateRequires acid catalysis; hindered by steric bulk of pyrrolidine.
Amide Formation Thionyl chloride (SOCl₂), then NH₃4-(3,3-Dimethylpyrrolidin-1-yl)benzamideAcyl chloride intermediate likely forms.
Decarboxylation Cu salts, quinoline, 200–250°C3-(3,3-Dimethylpyrrolidin-1-yl)benzeneCOOH group eliminated as CO₂; meta-substitution retained.
Reduction LiAlH₄ or DIBAL-H4-(3,3-Dimethylpyrrolidin-1-yl)benzyl alcoholCOOH reduced to -CH₂OH; pyrrolidine ring remains intact.

Aromatic Electrophilic Substitution

The dimethylpyrrolidine group (electron-donating) competes with the carboxylic acid (electron-withdrawing) in directing substitution. Computational studies suggest dominant meta-directing effects from the COOH group, overriding the ortho/para-directing pyrrolidine in most cases .

Key Examples:

  • Nitration :
    Nitration occurs primarily at the meta position relative to COOH (C₃ or C₅), with minor para products (C₂ or C₆) due to steric hindrance from the bulky pyrrolidine .
    Conditions : HNO₃/H₂SO₄, 0–5°C.

  • Halogenation :
    Iridium-catalyzed iodination under mild conditions (HFIP solvent, 40°C) selectively targets the ortho position relative to COOH (C₂) .
    Yield : ~85% (based on analogous benzoic acid iodination) .

Coordination Chemistry

The dimethylpyrrolidine nitrogen can act as a ligand in metal complexes. For example:

  • Cadmium/Zn Coordination :
    Forms complexes with Cd(II) or Zn(II) ions via the pyrrolidine nitrogen and carboxylic oxygen, as seen in structurally similar ligands .
    Application : Fluorescent sensors for anions (e.g., MnO₄⁻, Fe³⁺) .

Pyrrolidine Ring Reactions

The 3,3-dimethylpyrrolidine moiety may undergo:

  • Oxidation :
    With strong oxidants (e.g., KMnO₄), the pyrrolidine ring oxidizes to a lactam, though steric hindrance from methyl groups slows reactivity .

  • N-Functionalization :
    Alkylation or acylation at the nitrogen is sterically challenging but feasible under high-temperature conditions .

Key Challenges and Considerations

  • Steric Hindrance : The 3,3-dimethyl group restricts access to the pyrrolidine nitrogen, complicating N-centered reactions .

  • Solubility : Enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the pyrrolidine ring facilitates reactions under mild conditions .

Scientific Research Applications

Chemistry

4-(3,3-Dimethylpyrrolidin-1-yl)benzoic acid serves as a crucial building block in the synthesis of more complex molecules. It is utilized as a reagent in various organic reactions due to its functional groups that allow for diverse chemical transformations.

Biology

The compound is of significant interest in biological research for several reasons:

  • Antioxidant Activity : Studies have shown that it can scavenge free radicals, indicating potential protective effects against oxidative stress.
  • Anticancer Properties : Research indicates that derivatives of benzoic acid can induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as CASP3 and BAX. This suggests that this compound could play a role in cancer therapy.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially beneficial for conditions like diabetes and cancer .

Industry

In industrial applications, this compound may be used to produce specialty chemicals and materials with specific properties. Its unique structure allows for the development of new materials that could have applications in pharmaceuticals and other chemical industries.

Research has identified several biological activities associated with this compound:

Activity TypeObservationsReferences
AntioxidantSignificant scavenging of free radicals
AnticancerInduces apoptosis via gene expression changes
Enzyme InhibitionInhibits metabolic enzymes

Antioxidant Activity Study

A study demonstrated the ability of this compound to reduce oxidative stress markers in vitro. The results indicated effective scavenging of DPPH radicals.

Cancer Cell Line Study

In experiments involving breast cancer cell lines, treatment with this compound led to increased expression of apoptotic markers. This suggests potential for further exploration in cancer therapy.

Enzyme Interaction Analysis

An in silico study revealed effective binding of the compound to dihydrofolate reductase (DHFR), a target for anti-tuberculosis drugs. This interaction may lead to novel therapeutic strategies against resistant strains of tuberculosis .

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethylpyrrolidin-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Heterocyclic Ring Modifications

The substitution of the pyrrolidine ring with other nitrogen-containing heterocycles significantly alters physicochemical and biological properties:

Compound Name Heterocycle Key Substituents Molecular Formula Notable Properties/Applications Reference CAS/ID
4-(Pyrrolidin-1-yl)benzoic acid Pyrrolidine None C₁₁H₁₃NO₂ Intermediate in fluorescent dye synthesis 22090-24-0
4-(Piperidin-1-yl)benzoic acid Piperidine None C₁₂H₁₅NO₂ Higher lipophilicity due to 6-membered ring 2914-69-4
4-(3-Hydroxypyrrolidin-1-yl)benzoic acid Hydroxypyrrolidine -OH at pyrrolidine 3-position C₁₁H₁₃NO₃ Enhanced solubility via hydrogen bonding 17762-90-2
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid Pyrazoline Methyl, ketone groups C₁₁H₁₀N₂O₃ Hypoglycemic activity (vs. tolbutamide) 60875-16-3

Key Observations :

  • Piperidine analogs (e.g., 4-(Piperidin-1-yl)benzoic acid) exhibit higher lipophilicity (logP ~2.1 vs. ~1.8 for pyrrolidine analogs), influencing membrane permeability.
  • Hydroxyl-substituted derivatives (e.g., ) show improved aqueous solubility, making them suitable for intravenous formulations.

Substituent Position and Electronic Effects

Positional isomers and substituent modifications on the benzoic acid core lead to distinct pharmacological profiles:

Compound Name Substituent Position Key Features Biological Activity Reference
3-(Pyrrolidin-1-yl)benzoic acid Meta position Reduced steric effects Lower receptor binding affinity 134690-32-7
3-Chloro-4-(pyrrolidin-1-yl)benzoic acid Para-Cl, meta-pyrrolidine Electron-withdrawing Cl Antimicrobial potential (unverified) 585517-09-5
4-(2-Morpholinopyrimidin-5-yl)benzoic acid Pyrimidine-morpholine hybrid Extended conjugation Kinase inhibition (hypothesized) 222987-21-5

Key Observations :

  • Para-substituted analogs (e.g., target compound) exhibit optimal spatial alignment for binding to aromatic residue-rich enzyme pockets.
  • Electron-withdrawing groups (e.g., Cl in 3-Chloro-4-(pyrrolidin-1-yl)benzoic acid) may enhance stability but reduce bioavailability due to increased polarity.

Biological Activity

4-(3,3-Dimethylpyrrolidin-1-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C13H17N and a molecular weight of 203.29 g/mol. Its structure features a benzoic acid moiety substituted with a 3,3-dimethylpyrrolidine group, which may influence its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can contribute to its protective effects against oxidative stress.
  • Anticancer Properties : Studies suggest that derivatives of benzoic acid can induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as CASP3 and BAX, indicating a potential role in cancer therapy .
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can be beneficial in treating conditions like diabetes and cancer .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals
AnticancerInduces apoptosis via gene expression changes
Enzyme InhibitionInhibits metabolic enzymes

Case Studies

  • Antioxidant Activity Study : A study demonstrated the ability of the compound to reduce oxidative stress markers in vitro. The results indicated that it effectively scavenged DPPH radicals, suggesting significant antioxidant potential.
  • Cancer Cell Line Study : In a controlled experiment involving breast cancer cell lines, treatment with this compound led to increased expression of apoptotic markers. This suggests that the compound could be explored further for its anticancer properties.
  • Enzyme Interaction Analysis : An in silico study revealed that the compound binds effectively to dihydrofolate reductase (DHFR), a target for anti-tuberculosis drugs. This interaction could lead to novel therapeutic strategies against resistant strains of tuberculosis .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-(3,3-dimethylpyrrolidin-1-yl)benzoic acid?

  • Methodological Answer : A two-step approach is commonly employed:

Coupling Reaction : React 3,3-dimethylpyrrolidine with a benzoic acid derivative (e.g., 4-bromobenzoic acid) under Buchwald-Hartwig amination conditions using a palladium catalyst and ligand system.

Deprotection/Acid Formation : Hydrolyze intermediate esters (if formed) using aqueous NaOH or HCl to yield the free carboxylic acid.
Key Considerations: Optimize reaction temperature (80–120°C) and solvent polarity (e.g., toluene or DMF) to enhance coupling efficiency. Monitor reaction progress via TLC or LC-MS .

Q. How can structural confirmation of this compound be achieved?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to verify pyrrolidine ring substitution patterns and benzoic acid moiety (e.g., aromatic protons at δ 7.8–8.2 ppm, carboxylic acid proton at δ 12–13 ppm).
  • FT-IR : Confirm the carboxylic acid O-H stretch (~2500–3300 cm1^{-1}) and C=O stretch (~1680–1720 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (C13_{13}H15_{15}NO2_2, [M+H]+^+ at m/z 218.118) .

Q. What methods ensure purity assessment for this compound?

  • Methodological Answer :

  • HPLC : Use a reverse-phase C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to achieve >95% purity (retention time ~8–10 min).
  • Elemental Analysis : Compare experimental C, H, N percentages with theoretical values (e.g., C: 72.00%, H: 6.94%, N: 6.42%) .

Q. How can initial biological activity screening be designed?

  • Methodological Answer : Conduct in vitro assays:

  • Enzyme Inhibition : Test against tyrosinase or carbonic anhydrase isoforms using spectrophotometric methods (e.g., catechol oxidation inhibition at 475 nm).
  • Cytokine Modulation : Evaluate IL-6 suppression in LPS-stimulated macrophages via ELISA .

Advanced Research Questions

Q. What mechanistic insights exist for its enzyme inhibitory activity?

  • Methodological Answer : Perform kinetic studies (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). For example:

  • Competitive Inhibition : Benzoic acid derivatives often compete with substrate binding at the active site (e.g., benzoic acid vs. catechol in tyrosinase assays).
  • Computational Docking : Use AutoDock Vina to model interactions between the compound and enzyme active sites (e.g., hydrogen bonding with His residues) .

Q. How can structure-activity relationships (SAR) be explored for pyrrolidine modifications?

  • Methodological Answer : Synthesize analogs with:

  • Ring Expansion : Replace pyrrolidine with piperidine to assess steric effects.
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzoic acid ring.
  • Evaluation : Compare IC50_{50} values in enzyme assays and logP values (via HPLC) to correlate hydrophobicity with activity .

Q. What computational tools are suitable for electronic structure analysis?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., using Gaussian 16) to predict redox behavior.
  • Electron Localization Function (ELF) : Map electron density to identify reactive sites (e.g., carboxylic acid group as nucleophilic center) .

Q. How should contradictory biological activity data be resolved?

  • Methodological Answer : Investigate variables:

  • Cell Model Specificity : Test across multiple cell lines (e.g., RAW 264.7 vs. THP-1 macrophages for IL-6 suppression).
  • Dose-Dependency : Perform full dose-response curves (0.1–100 µM) to identify non-linear effects.
  • Metabolic Stability : Assess compound degradation in cell media via LC-MS to rule out false negatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(3,3-Dimethylpyrrolidin-1-yl)benzoic acid
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4-(3,3-Dimethylpyrrolidin-1-yl)benzoic acid

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